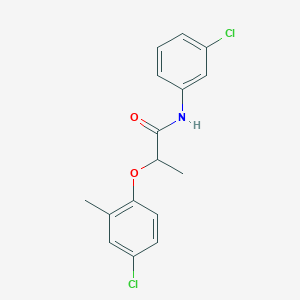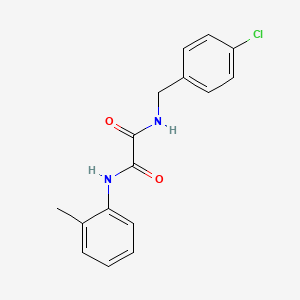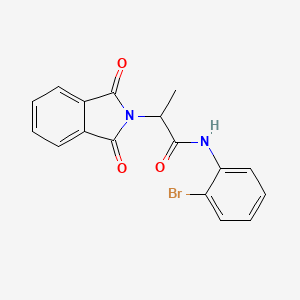
2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide, also known as fenoxaprop-p-ethyl, is a selective herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and rice. It belongs to the chemical class of aryloxyphenoxypropionates and is known for its high efficacy and low toxicity.
作用機序
Fenoxaprop-p-ethyl works by inhibiting the activity of the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for the biosynthesis of fatty acids in plants. This leads to the accumulation of toxic levels of fatty acid intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Fenoxaprop-p-ethyl has been shown to have minimal impact on non-target organisms, including mammals, birds, and fish. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. However, it can be toxic to certain aquatic plants and invertebrates, and caution should be exercised when using it near water bodies.
実験室実験の利点と制限
Fenoxaprop-p-ethyl is a valuable tool for studying the biochemistry and physiology of plant fatty acid biosynthesis. Its selectivity and high efficacy make it an ideal herbicide for use in lab experiments. However, its potential impact on non-target organisms and the environment should be carefully considered when designing experiments.
将来の方向性
1. Development of new herbicides that target different enzymes in the fatty acid biosynthesis pathway.
2. Study of the impact of 2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide-ethyl on soil microbiota and ecosystem services.
3. Investigation of the potential for resistance development in target weeds.
4. Exploration of the use of 2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide-ethyl in combination with other herbicides to enhance weed control efficacy.
5. Assessment of the long-term effects of 2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide-ethyl on soil health and crop productivity.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide-ethyl is a highly effective and selective herbicide that is widely used in agriculture. Its mechanism of action involves the inhibition of the ACCase enzyme, leading to the accumulation of toxic fatty acid intermediates and ultimately the death of the plant. While it has minimal impact on non-target organisms and is rapidly metabolized in the body, caution should be exercised when using it near water bodies. Further research is needed to fully understand its impact on the environment and to develop new herbicides that target different enzymes in the fatty acid biosynthesis pathway.
合成法
Fenoxaprop-p-ethyl is synthesized through a multi-step process that involves the reaction of 2-methyl-4-chlorophenol with sodium hydroxide to form 2-methyl-4-chlorophenol sodium salt. This is followed by the reaction of the sodium salt with 3-chlorobenzonitrile to form 2-(4-chloro-2-methylphenoxy)benzonitrile. The final step involves the reaction of 2-(4-chloro-2-methylphenoxy)benzonitrile with ethyl chloroformate to form 2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide-ethyl.
科学的研究の応用
Fenoxaprop-p-ethyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be highly effective in controlling grassy weeds, particularly those that are resistant to other herbicides. Its low toxicity and short half-life in soil make it an attractive option for sustainable agriculture.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(3-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-8-13(18)6-7-15(10)21-11(2)16(20)19-14-5-3-4-12(17)9-14/h3-9,11H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGFDXZRRODOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051125.png)
![N-(2-methoxyphenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5051129.png)

![2-[4-(2-methyl-4-nitro-1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5051155.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5051162.png)

![2-[(4-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinyl)methyl]pyridine](/img/structure/B5051179.png)
![3,5-dimethyl-4-[4-(4-nitrophenoxy)butyl]-1H-pyrazole](/img/structure/B5051193.png)
![N-(4-fluorobenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5051208.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5051211.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthylamino)acrylonitrile](/img/structure/B5051215.png)
![4-[4-(2,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5051217.png)

![2-(2-chlorophenoxy)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5051230.png)